molecular formula C16H18N2O3 B6895919 3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione

Cat. No.: B6895919
M. Wt: 286.33 g/mol
InChI Key: NQGREDPVUDZCSC-UHFFFAOYSA-N
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Description

3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a cyclobutylmethyl group is attached to a spiro[2,3-dihydrochromene] core, which is further fused with an imidazolidine-2’,4’-dione moiety. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed cascade reaction, which involves the formation of a copper–carbene intermediate followed by a formal [2 + 2 + 1] cycloaddition . This method is known for its efficiency and mild reaction conditions, tolerating a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and scalability. The use of automated reactors and precise control over reaction parameters can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for precise binding to biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione stands out due to its unique combination of a cyclobutylmethyl group and a spiro[2,3-dihydrochromene] core fused with an imidazolidine-2’,4’-dione moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3'-(cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14-16(8-9-21-13-7-2-1-6-12(13)16)17-15(20)18(14)10-11-4-3-5-11/h1-2,6-7,11H,3-5,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGREDPVUDZCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C3(CCOC4=CC=CC=C43)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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